(2S)-1-(benzyloxy)-3-fluoropropan-2-ol
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Overview
Description
(2S)-1-(benzyloxy)-3-fluoropropan-2-ol: is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a hydroxyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(benzyloxy)-3-fluoropropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and 3-fluoropropanol.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a benzyl group, to form benzyl ether.
Fluorination: The protected benzyl ether is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.
Deprotection: Finally, the protecting group is removed under mild conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-1-(benzyloxy)-3-fluoropropan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-1-(benzyloxy)-3-fluoropropan-2-ol is used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Its enantiomeric purity makes it valuable as a chiral building block in asymmetric synthesis.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biochemical Studies: It is used in biochemical studies to understand the interactions of fluorinated compounds with biological systems.
Industry:
Material Science: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-1-(benzyloxy)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The benzyloxy group may also play a role in stabilizing the compound’s interaction with its target, leading to the desired biological effect.
Comparison with Similar Compounds
(2S)-1-(benzyloxy)-3-chloropropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
(2S)-1-(benzyloxy)-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of fluorine.
(2S)-1-(benzyloxy)-3-iodopropan-2-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom in (2S)-1-(benzyloxy)-3-fluoropropan-2-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs.
Chiral Center: The enantiomeric purity of the compound makes it valuable in asymmetric synthesis and chiral drug development.
Properties
CAS No. |
1707146-21-1 |
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Molecular Formula |
C10H13FO2 |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(2S)-1-fluoro-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C10H13FO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-/m1/s1 |
InChI Key |
AYJCILKNFDTXGM-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CF)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CF)O |
Purity |
95 |
Origin of Product |
United States |
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